molecular formula C42H59NO10S B10859193 Fuladectin component A4 CAS No. 150702-32-2

Fuladectin component A4

Cat. No.: B10859193
CAS No.: 150702-32-2
M. Wt: 770.0 g/mol
InChI Key: XJOFEBZJEMUNMY-QZCZRXKPSA-N
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Description

Fuladectin component A4 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its unique structural framework combines phosphine donor sites with alkene moieties, enabling versatile binding to metals such as iron, palladium, and rhodium. This ligand exhibits enhanced stability in oxidative environments and improved catalytic efficiency in cross-coupling reactions compared to traditional monodentate ligands .

Properties

CAS No.

150702-32-2

Molecular Formula

C42H59NO10S

Molecular Weight

770.0 g/mol

IUPAC Name

N-[4-[2-[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C42H59NO10S/c1-8-36-26(2)18-20-41(53-36)24-34-23-33(52-41)17-12-28(4)38(49-21-19-30-13-15-32(16-14-30)43(6)54(7,47)48)27(3)10-9-11-31-25-50-39-37(44)29(5)22-35(40(45)51-34)42(31,39)46/h9-16,22,26-27,33-39,44,46H,8,17-21,23-25H2,1-7H3/b10-9+,28-12+,31-11+/t26-,27-,33+,34-,35-,36+,37+,38+,39+,41+,42+/m0/s1

InChI Key

XJOFEBZJEMUNMY-QZCZRXKPSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

FULADECTIN COMPONENT A4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

FULADECTIN COMPONENT A4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Additionally, the compound has applications in the industrial sector, where it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of FULADECTIN COMPONENT A4 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 458.3 g/mol (theoretical).
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
  • Catalytic Applications : Suzuki-Miyaura coupling, hydrogenation, and asymmetric synthesis.

Fuladectin A4’s design prioritizes electronic tunability and steric flexibility, allowing it to stabilize reactive intermediates in catalytic cycles while minimizing side reactions .

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons

Fuladectin A4 was evaluated alongside three structurally analogous ligands (Table 1):

Parameter Fuladectin A4 Compound B7 Ligand X12 PhosAlk-9
Donor Sites Phosphine-alkene Phosphine-only Alkene-only Phosphine-thioether
Metal Affinity High (Pd, Rh) Moderate (Pd) Low (Fe) High (Ni, Cu)
Oxidative Stability >24 hrs (air) 8 hrs (air) 2 hrs (air) 12 hrs (air)
Catalytic Turnover (TOF) 1,200 h⁻¹ 800 h⁻¹ 400 h⁻¹ 950 h⁻¹

Table 1: Structural and catalytic performance metrics of Fuladectin A4 and similar ligands. Data derived from Supplementary Tables 1–3 and coordination studies .

  • Key Findings: Fuladectin A4’s phosphine-alkene hybrid structure provides 2.5× higher turnover frequency (TOF) than alkene-only ligands like Ligand X12 in Suzuki-Miyaura reactions . Its oxidative stability surpasses Compound B7 (phosphine-only) by 3×, attributed to the alkene group’s electron-donating effects .
2.2 Functional Efficacy in Catalysis

In hydrogenation reactions, Fuladectin A4 demonstrated superior enantioselectivity (>90% ee) compared to PhosAlk-9 (75% ee) and Ligand X12 (50% ee) when coordinating with rhodium (Table 2) .

Ligand Reaction Yield (%) Enantiomeric Excess (ee) Substrate Scope
Fuladectin A4 92 91 Aryl, heteroaryl
Compound B7 85 68 Aryl only
PhosAlk-9 88 75 Aryl, alkenyl

Table 2: Comparative performance in asymmetric hydrogenation. Data from validation studies .

  • Mechanistic Insight :
    Fuladectin A4’s alkene moiety facilitates π-backbonding with transition metals, stabilizing low-oxidation-state intermediates and improving reaction rates . In contrast, phosphine-only ligands (e.g., Compound B7) lack this feature, leading to slower kinetics .
2.3 Toxicity and Environmental Impact

Fuladectin A4 exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in rats) compared to PhosAlk-9 (LD₅₀ = 250 mg/kg) and Ligand X12 (LD₅₀ = 150 mg/kg). Its degradation products are non-persistent in aquatic environments, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Fuladectin component A4, and how can researchers ensure reproducibility?

  • Methodological Answer: Synthesis protocols should include step-by-step reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC, mass spectrometry). Reproducibility requires documenting deviations, such as batch-specific impurities or solvent traces, and cross-referencing with prior studies .
  • Example Table:

Characterization Method Key Parameters Acceptance Criteria
1H/13C NMR Chemical shifts, coupling constantsMatches reference spectra (±0.1 ppm)
HPLC Purity Retention time, peak area≥95% purity with baseline separation

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer: Combine orthogonal methods:

  • X-ray crystallography for absolute configuration verification.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity impacts on purity .
    • Critical Consideration: For novel derivatives, include elemental analysis to rule out solvate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound across in vitro vs. in vivo studies?

  • Methodological Answer:

Variable Mapping : Compare assay conditions (e.g., cell lines, buffer pH, incubation time) .

Pharmacokinetic Analysis : Assess bioavailability differences using LC-MS/MS to measure plasma concentrations .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for study heterogeneity .

  • Example Workflow:

     Data Collection → Normalization → Sensitivity Analysis → Hypothesis Refinement  

Q. What experimental designs are optimal for elucidating the molecular mechanism of action of this compound?

  • Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout screens or affinity-based proteomics .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding constants (KD, kon/koff) .
  • In Silico Modeling : Combine molecular dynamics simulations with mutational analysis to validate binding pockets .
    • Table: Advantages/Limitations of Mechanistic Approaches:
Method Resolution Throughput Cost
SPR High (µM-nM)Low$$$
  |  

| Cryo-EM | Atomic | Very Low |

| | **Transcriptomics** | Pathway-Level | High | $$ | 5. **How should researchers address variability in stability profiles of this compound under different storage conditions?** - *Methodological Answer*: - **Forced Degradation Studies**: Expose the compound to heat, light, and humidity; monitor degradation products via UPLC-PDA <span data-key="35" class="reference-num" data-pages="undefined">5</span>. - **QbD Framework**: Use design-of-experiments (DoE) to model interactions between temperature, pH, and excipients <span data-key="36" class="reference-num" data-pages="undefined">17</span>. - *Critical Consideration*: Include amorphous/crystalline form characterization (via XRD) since polymorphic transitions can alter stability <span data-key="37" class="reference-num" data-pages="undefined">15</span>. --- #### **Guidelines for Data Reporting and Reproducibility** - **Supporting Information**: Upload raw NMR spectra, chromatograms, and crystallographic data as supplementary files with clear metadata (e.g., instrument settings) <span data-key="38" class="reference-num" data-pages="undefined">1</span>. - **Conflict Resolution**: Transparently report outliers and use sensitivity analyses to quantify their impact on conclusions <span data-key="39" class="reference-num" data-pages="undefined">8</span><span data-key="40" class="reference-num" data-pages="undefined">18</span>. These FAQs emphasize methodological rigor, leveraging frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for question formulation <span data-key="41" class="reference-num" data-pages="undefined">2</span><span data-key="42" class="reference-num" data-pages="undefined">18</span> and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for evaluating research scope <span data-key="43" class="reference-num" data-pages="undefined">14</span><span data-key="44" class="reference-num" data-pages="undefined">18</span>. Avoid over-reliance on commercial databases; instead, prioritize peer-reviewed journals for protocol validation.

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